molecular formula C13H11NO B8667347 1-(Furan-2-yl)-3,4-dihydroisoquinoline

1-(Furan-2-yl)-3,4-dihydroisoquinoline

Cat. No.: B8667347
M. Wt: 197.23 g/mol
InChI Key: FPFBTNSNJKDVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-yl)-3,4-dihydroisoquinoline is a chemical compound featuring a dihydroisoquinoline core substituted at the 1-position with a furan-2-yl group. This structure places it within a class of heterocyclic compounds that are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities and presence in numerous natural products . The fusion of the furan heterocycle with the dihydroisoquinoline nucleus creates a versatile building block for the synthesis of more complex molecules with potential pharmacological value.Researchers value this compound and its structural analogs for their significant research applications, particularly in the field of anticancer agent development. Compounds based on the 1-aryl-3,4-dihydroisoquinoline scaffold have demonstrated promising in vitro antiproliferative activities against various human cancer cell lines, including gastric adenocarcinoma and promyelocytic leukemia . The specific presence of the furan ring, as part of the 1-aryl group, has been shown to influence the biological activity of these molecules, contributing to their profile as investigated bioactive agents . Beyond oncology research, the broader 3,4-dihydroisoquinolin-1(2H)-one scaffold, a closely related structure, has also been explored for its antioomycete activity against plant pathogens, indicating the potential for agricultural chemical research . Furthermore, synthetic derivatives incorporating a dihydroisoquinoline moiety have been investigated for their potential as molecular carriers for targeted drug delivery to the brain . The compound serves as a key synthetic intermediate for further chemical exploration, enabling researchers to build libraries of derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes only in a laboratory setting. It is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

1-(furan-2-yl)-3,4-dihydroisoquinoline

InChI

InChI=1S/C13H11NO/c1-2-5-11-10(4-1)7-8-14-13(11)12-6-3-9-15-12/h1-6,9H,7-8H2

InChI Key

FPFBTNSNJKDVAR-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C2=CC=CC=C21)C3=CC=CO3

Origin of Product

United States

Scientific Research Applications

Antidepressant Properties

Research has highlighted the potential of 3,4-dihydroisoquinoline derivatives, including 1-(Furan-2-yl)-3,4-dihydroisoquinoline, as novel antidepressant agents. A series of compounds derived from this scaffold demonstrated protective effects against corticosterone-induced neuronal damage in PC12 cells. Specifically, compounds like 6a-1 showed significant reduction in immobility time in forced swim tests, indicating potential antidepressant effects .

Antifungal Activity

The compound has also been investigated for its antifungal properties. A study focused on derivatives of 3,4-dihydroisoquinolin-1(2H)-one revealed that certain compounds exhibited strong antioomycete activity against pathogens such as Pythium recalcitrans, suggesting applications in agricultural disease management .

Neuroprotective Effects

In a study assessing neuroprotective activities, this compound derivatives were evaluated for their ability to mitigate neurotoxicity induced by glucocorticoids in neuronal cell lines. The results indicated that these compounds could potentially serve as therapeutic agents for neurodegenerative conditions .

Antiproliferative Activity

The antiproliferative effects of various derivatives of this compound were tested against human cancer cell lines. The findings suggested that modifications at specific positions on the isoquinoline structure could enhance activity against cancer cells while maintaining low toxicity to normal cells .

Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntidepressant agentsSignificant reduction in immobility time in tests
Agricultural ScienceAntifungal agentsHigh efficacy against Pythium recalcitrans
Cancer ResearchAntiproliferative compoundsEffective against cancer cell lines with low toxicity

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Physical State : Alkenyl-substituted derivatives (e.g., 1-(But-3-en-1-yl)-3,4-DHIQ ) are typically oils, while furan- or glycosylated analogs (e.g., compound 10 ) form solids due to increased polarity and hydrogen-bonding capacity .
  • Synthetic Yields : Allylation reactions (e.g., Pd-catalyzed methods) yield ~53% for alkenyl derivatives, whereas glycosylation approaches achieve >90% efficiency for furan-containing analogs .

Reactivity and Functionalization

Table 2: Reactivity in Key Reactions

Compound Reaction Type Outcome Reference
3,4-Dihydroisoquinoline Phosphinylation Enantioselective α-amino phosphine oxide
1-Acyloxy-3,4-DHIQ Dakin-West Reaction Trifluoroethyl derivatives
1-(Furan-2-yl)-3,4-DHIQ Glycosylation Stable glycosidic adducts

Key Observations :

  • Phosphinylation: The furan ring’s electron-rich nature may enhance nucleophilic additions at the α-position, similar to Reissert compound formation in other dihydroisoquinolines .
  • Dakin-West Reaction: Unlike N-acyl tetrahydroisoquinoline carboxylic acids, which form trifluoroethyl derivatives under TFAA conditions, furan-substituted analogs may resist such rearrangements due to steric or electronic effects .

Key Observations :

  • Antidepressant Potential: The furan group’s π-π stacking capability could enhance binding to serotonin receptors, similar to 6a-1, which showed reduced immobility time in forced swim tests .
  • Enzyme Inhibition : Aryl-substituted analogs (e.g., nitro, chloro) exhibit stronger AChE inhibition than alkenyl derivatives, suggesting electronic effects dominate activity .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via oxidative dehydrogenation, where Pd/C facilitates hydrogen abstraction from the 1,2,3,4-tetrahydroisoquinoline substrate. Potassium phosphate trihydrate (K₃PO₄·3H₂O) acts as a base to stabilize intermediates, while molecular oxygen or air serves as the terminal oxidant. Key parameters include:

  • Catalyst loading : 40 mol% Pd/C

  • Solvent : Acetonitrile

  • Temperature : 60°C

  • Time : 12–22 hours

  • Additive : 20 mol% K₃PO₄·3H₂O

Under these conditions, 1-(furan-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes selective C1–C2 bond dehydrogenation to yield the target compound with high conversion rates (>80%). The catalyst is recoverable via filtration and reusable for multiple cycles without significant activity loss.

Substrate Scope and Limitations

This method accommodates diverse substituents at the C1 position, including alkyl, alkoxy, and halogen groups. However, electron-withdrawing groups (e.g., nitro) may reduce reaction efficiency due to decreased electron density at the dehydrogenation site.

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction provides a classical route to dihydroisoquinolines via acid-catalyzed cyclodehydration of β-phenylethylamide precursors. For this compound, the furan moiety is introduced early in the synthesis through appropriate amide substrates.

Synthetic Pathway

  • Amide formation : A furan-containing β-phenylethylamine is acylated with an acid chloride or anhydride.

  • Cyclodehydration : The amide is treated with phosphoryl chloride (POCl₃) or P₂O₅ under reflux, inducing cyclization to the dihydroisoquinoline core.

Example :

Furan-2-carboxylic acid+β-phenylethylaminePOCl3,Δ1-(furan-2-yl)-3,4-dihydroisoquinoline\text{Furan-2-carboxylic acid} + \beta\text{-phenylethylamine} \xrightarrow{\text{POCl}_3, \Delta} 1\text{-(furan-2-yl)-3,4-dihydroisoquinoline}

Optimization and Challenges

Yields typically range from 50–70%, depending on the electron-donating/withdrawing nature of substituents. Overcyclization to fully aromatic isoquinolines is a common side reaction, necessitating careful control of reaction time and temperature.

Cyclization via Imine Intermediates

A two-step cyclization strategy involving imine formation followed by annulation offers modular access to this compound.

Stepwise Procedure

  • Imine synthesis : Condensation of a furan-2-carbaldehyde with a β-phenylethylamine derivative forms an imine intermediate.

  • Cyclization : Treatment with homophthalic anhydride in toluene under reflux induces annulation, yielding the dihydroisoquinoline framework.

Conditions :

  • Solvent : Toluene

  • Temperature : 110°C (reflux)

  • Time : 6 hours

  • Yield : ~66%

Advantages

Direct Alkylation Strategies

Direct functionalization of preformed dihydroisoquinolines via C–H activation offers a streamlined route to 1-(furan-2-yl) derivatives. A recent advancement employs tBuOK/DMSO/O₂ to mediate α-C(sp³)-H alkylation with furan-containing styrenes.

Reaction Protocol

  • Substrate : 1-Phenyl-3,4-dihydroisoquinoline

  • Alkylating agent : 2-Vinylfuran

  • Base : tBuOK (2.0 equiv)

  • Solvent : DMSO

  • Temperature : 80°C

  • Oxidant : Molecular oxygen

  • Yield : 84%

Mechanistic Insights

The reaction proceeds via a radical pathway, where tBuOK generates a reactive enolate intermediate. Oxygen ensures turnover of the catalytic cycle by reoxidizing reduced palladium species.

Comparative Analysis of Preparation Methods

Method Catalyst/Reagent Yield (%) Time (h) Key Advantage
Pd/C dehydrogenationPd/C, K₃PO₄>8012–22Atom-economical, reusable catalyst
Bischler-NapieralskiPOCl₃50–706–12Classical, well-established
Imine cyclizationHomophthalic anhydride666Modular substrate scope
Direct alkylationtBuOK/DMSO/O₂841Rapid, high efficiency

Q & A

Q. What are the primary synthetic routes for 1-(Furan-2-yl)-3,4-dihydroisoquinoline?

The compound can be synthesized via:

  • Bischler-Napieralski Cyclization : A classic method involving cyclization of amides using POCl₃ in toluene. For example, 1-(2'-bromobenzoyl) derivatives were cyclized to form 3,4-dihydroisoquinoline scaffolds .
  • Photocatalytic Semi-Dehydrogenation : A sustainable approach using MoS₂/ZnIn₂S₄ nanocomposites to dehydrogenate 1,2,3,4-tetrahydroisoquinoline precursors under visible light, achieving high selectivity and H₂ co-production .
  • Aza-Henry Reactions : Nitromethane reacts with 3,4-dihydroisoquinoline under ambient conditions, followed by acylation/alkylation to yield Reissert-like derivatives .

Q. How is this compound characterized structurally?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and stereochemistry. For instance, methoxy and allyl groups in derivatives show distinct splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weights (e.g., HRMS m/z 239.1675 for allylated derivatives) .
  • Infrared (IR) Spectroscopy : Detects functional groups like C=N stretches (~1600 cm⁻¹) in dihydroisoquinoline cores .

Q. What are the safety considerations for handling 3,4-dihydroisoquinoline derivatives?

  • Acute Toxicity : Derivatives like 1-(2-phenylethyl)-3,4-dihydroisoquinoline are classified as Acute Tox. 2 (Dermal) and require PPE (gloves, goggles) to avoid skin/eye contact .
  • Combustion Hazards : Toxic fumes (e.g., NOₓ, CO) may form during decomposition; use CO₂ or dry chemical extinguishers .

Advanced Research Questions

Q. How can stereoselectivity be controlled in allylation reactions of 3,4-dihydroisoquinolines?

  • Chiral Ligand Systems : Cu-catalyzed asymmetric allylation with DTBM-SEGPHOS ligands achieves >90% enantiomeric excess (ee) in 1-allyltetrahydroisoquinoline derivatives. The reaction proceeds via π-allyl copper intermediates .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance ligand-metal coordination, improving stereochemical outcomes .

Q. What catalytic systems address contradictions in noble-metal vs. non-noble-metal efficiency for dehydrogenation?

  • Noble Metals : Pd/C or Ru complexes are traditional but costly and prone to over-dehydrogenation (e.g., forming isoquinoline instead of dihydroisoquinoline) .
  • Semiconductor Photocatalysts : MoS₂/ZnIn₂S₄ nanocomposites avoid noble metals, achieving 85% yield of 3,4-dihydroisoquinoline with minimal byproducts. The ZnIn₂S₄ matrix enhances charge separation, improving catalytic turnover .

Q. How do structural modifications influence biological activity in dihydroisoquinoline derivatives?

  • Antitubercular Activity : 1-(Furan-2-yl) derivatives exhibit MIC values of 3.1 µg/mL against Mycobacterium tuberculosis H37Rv. Docking studies show hydrogen bonding with Tyr158 and Met103 in enoyl-ACP reductase .
  • Fungicidal Applications : 1-(3-Quinolyl) derivatives target Fusarium spp. via inhibition of ergosterol biosynthesis, as shown in patent WO 2021074309 .

Q. What methodologies resolve challenges in reducing β-nitroamine intermediates?

  • LiAlH₄-Mediated Reduction : Converts β-nitroamines to chiral vicinal diamines (e.g., 1,2-diamines with 75% yield). Excess reductant and low temperatures (-20°C) prevent over-reduction .
  • Protecting Groups : Acetylation of amine intermediates stabilizes products during purification .

Key Methodological Insights

  • Reaction Optimization : For photocatalytic routes, adjusting ZnIn₂S₄/MoS₂ ratios (1:2 wt%) maximizes charge transfer efficiency .
  • Stereochemical Analysis : X-ray crystallography of Cu-allyl intermediates validates proposed transition states in asymmetric allylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.